1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1103961-49-4
VCID: VC8392662
InChI: InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20)/b9-6+
SMILES: C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.74 g/mol

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid

CAS No.: 1103961-49-4

Cat. No.: VC8392662

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.74 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid - 1103961-49-4

Specification

CAS No. 1103961-49-4
Molecular Formula C15H16ClNO3
Molecular Weight 293.74 g/mol
IUPAC Name 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20)/b9-6+
Standard InChI Key FAWKEDOABDTXJB-RMKNXTFCSA-N
Isomeric SMILES C1CCN(C(C1)C(=O)O)C(=O)/C=C/C2=CC=C(C=C2)Cl
SMILES C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl
Canonical SMILES C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound's IUPAC name, 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid, specifies its stereochemical configuration, with the (E)-isomer predominating in synthesized material. Key structural features include:

  • A piperidine ring substituted at position 2 with a carboxylic acid group

  • An α,β-unsaturated enoyl linker at the nitrogen position

  • A 4-chlorophenyl group conjugated to the enoyl system

This configuration creates multiple sites for chemical modification and biological interaction, including hydrogen bonding (carboxylic acid), π-π stacking (aromatic ring), and electrophilic reactivity (enone system).

Physical Properties

Critical physicochemical parameters derived from experimental data include:

PropertyValueSource
Molecular FormulaC₁₅H₁₆ClNO₃
Molecular Weight293.74 g/mol
Melting Point192-194°C
Boiling Point542.1±50.0°C (predicted)
Density1.38±0.1 g/cm³
LogP (Octanol-Water)2.81±0.45

The relatively high melting point suggests strong intermolecular interactions, likely due to hydrogen bonding between carboxylic acid groups and dipole-dipole interactions from the chlorophenyl moiety . Computational predictions indicate moderate lipophilicity (LogP ~2.81), suggesting balanced membrane permeability and aqueous solubility for pharmaceutical applications.

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis method involves a three-step sequence:

  • Piperidine Activation: Protection of piperidine-2-carboxylic acid using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during acylation.

  • Enoyl Formation: Coupling with 3-(4-chlorophenyl)prop-2-enoic acid chloride using Schotten-Baumann conditions (aqueous NaOH, THF, 0-5°C).

  • Deprotection: Acidic removal of Boc protecting groups (HCl/dioxane) to yield the final product.

Quality Control Protocols

Analytical verification employs:

  • HPLC: C18 column (4.6×250mm, 5μm), mobile phase 0.1% TFA in acetonitrile/water (55:45), flow rate 1.0mL/min, retention time 8.2min

  • 1H NMR (400MHz, DMSO-d6): δ 12.64 (s, 1H, COOH), 7.78 (d, J=15.6Hz, 1H, CH=CO), 7.62 (d, J=8.4Hz, 2H, Ar-H), 7.48 (d, J=8.4Hz, 2H, Ar-H), 6.82 (d, J=15.6Hz, 1H, CH=CO), 4.12-3.98 (m, 1H, piperidine), 3.45-3.32 (m, 2H, piperidine), 2.95-2.78 (m, 1H, piperidine), 1.82-1.45 (m, 4H, piperidine)

  • IR (KBr): 3432cm⁻¹ (OH stretch), 1705cm⁻¹ (C=O acid), 1662cm⁻¹ (C=O amide), 1598cm⁻¹ (C=C aromatic)

Chemical Reactivity and Derivatives

Characteristic Reactions

The molecule undergoes three primary transformations:

  • Esterification: Methanol/H₂SO₄ converts the carboxylic acid to methyl esters (95% yield), improving blood-brain barrier penetration.

  • Amide Formation: Coupling with primary amines using EDC/HOBt produces derivatives with modified pharmacokinetic profiles .

  • Michael Additions: The α,β-unsaturated ketone undergoes nucleophilic attack at the β-position, enabling conjugation with thiol-containing biomolecules.

Stability Considerations

Accelerated stability studies (40°C/75% RH) show:

  • Solution State: 98% purity retained after 30 days in pH7.4 buffer

  • Solid State: 99.5% purity maintained over 6 months when stored desiccated at -20°C

Future Research Directions

  • In Vivo Pharmacokinetics: Systematic ADME studies to quantify oral bioavailability and metabolic pathways.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond COX and TRPV systems.

  • Formulation Development: Nanoencapsulation strategies to enhance solubility and tissue distribution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator